molecular formula C10H7ClF4O2 B11719452 Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B11719452
M. Wt: 270.61 g/mol
InChI Key: LDDXOTMRUIYMJR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a trifluoromethyl (-CF₃) group at the 4-position, chlorine at the 5-position, and fluorine at the 2-position of the benzene ring.

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

LDDXOTMRUIYMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reagents like thionyl chloride (SOCl2) for halogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8) Structure: Trifluoromethyl at 3-position, chlorine at 2-position, fluorine at 5-position. Molecular Formula: C₁₀H₇ClF₄O₂ (MW: 264.61 g/mol). Key Differences: The trifluoromethyl group’s position (3 vs. 4) alters steric hindrance and electronic distribution.
  • Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS 1823375-29-6)

    • Structure : Hydroxyl (-OH) at 2-position instead of an ester group.
    • Molecular Formula : C₉H₈ClFO₃ (MW: 218.61 g/mol).
    • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing stability under acidic conditions compared to the fully esterified target compound .

Halogen Substitution Variations

  • Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate

    • Structure : Bromine replaces chlorine at the 2-position.
    • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase lipophilicity and alter metabolic stability in biological systems .
  • Benoxaprofen Ethyl Ester (CAS 51234-41-4) Structure: Propionic acid ethyl ester derivative with a trifluoromethylphenyl group. Key Differences: The extended alkyl chain and carboxylic acid moiety (in the parent drug) influence bioavailability and anti-inflammatory activity, contrasting with the simpler benzoate ester structure of the target compound .

Physicochemical and Functional Comparisons

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Ethyl 5-Chloro-2-Fluoro-4-(Trifluoromethyl)Benzoate* Not explicitly listed C₁₀H₇ClF₄O₂ ~264.61 Ester, -CF₃, -Cl, -F Likely low aqueous, high organic
Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ 264.61 Ester, -CF₃, -Cl, -F Low aqueous solubility
Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate 1823375-29-6 C₉H₈ClFO₃ 218.61 -OH, -Cl, -F Moderate aqueous solubility
Benoxaprofen Ethyl Ester 51234-41-4 C₁₉H₁₈F₃NO₃ 365.35 Ester, -CF₃, aryl Lipophilic

*Hypothetical data inferred from analogs.

Research Findings

  • Synthetic Accessibility: highlights that trifluoromethyl-substituted thiazole benzoates require controlled heating and ethanol recrystallization, suggesting that the target compound’s synthesis may demand similar conditions .
  • Regulatory Considerations : Impurity profiles (e.g., benzoate hydrochloride derivatives in ) indicate that trifluoromethyl positioning impacts chromatographic behavior and regulatory compliance in pharmaceuticals .

Biological Activity

Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a synthetic compound with notable potential in various biological applications. Its unique chemical structure, characterized by the presence of halogen substituents and a trifluoromethyl group, contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}ClF3_{3}O2_{2}, and it has a CAS number of 1805034-38-1. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms increases its binding affinity, potentially leading to enhanced pharmacological effects. Specifically, the trifluoromethyl group may modulate the activity of certain proteins by altering their conformation or stability.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. This property suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties of the compound. In vitro studies suggest that it may reduce inflammatory markers, making it a candidate for further investigation in treating inflammatory diseases.

Anticancer Potential

There are indications that this compound may possess anticancer activities . Initial studies have shown that it can inhibit cancer cell proliferation in specific cancer lines, although detailed mechanisms remain to be elucidated. Further research is needed to confirm these findings and explore the underlying pathways.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare it with other structurally similar compounds. The following table summarizes the biological activities of selected related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModeratePositivePromising
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoateHighModerateModerate
Trifluoromethyl benzoateLowLowVariable

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests a potential application in developing new antibiotics.
  • Anti-inflammatory Research : In vitro assays indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for treating conditions like arthritis or other inflammatory disorders.
  • Cancer Cell Proliferation : Research involving cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

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